(2Z)-3-(diethylamino)-2-fluoroprop-2-enal
Description
(2Z)-3-(Diethylamino)-2-fluoroprop-2-enal (CAS: 139680-79-8) is a fluorinated α,β-unsaturated aldehyde with the molecular formula C₇H₁₂FNO and a molecular weight of 145.17 g/mol . The compound features a Z-configuration at the double bond, a diethylamino group at the β-position, and a fluorine atom at the α-position. Its structural uniqueness lies in the conjugation of the electron-withdrawing fluorine atom and the electron-donating diethylamino group, which may influence its reactivity, stability, and intermolecular interactions.
Structure
3D Structure
Properties
IUPAC Name |
(Z)-3-(diethylamino)-2-fluoroprop-2-enal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO/c1-3-9(4-2)5-7(8)6-10/h5-6H,3-4H2,1-2H3/b7-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQGWMLUZOCKAE-ALCCZGGFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C=C(C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)/C=C(/C=O)\F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152873-64-8 | |
| Record name | (2Z)-3-(diethylamino)-2-fluoroprop-2-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(diethylamino)-2-fluoroprop-2-enal typically involves the reaction of diethylamine with a fluorinated aldehyde precursor. One common method involves the use of a fluorinated acrolein derivative, which undergoes a nucleophilic addition reaction with diethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure the desired (2Z) configuration is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the compound, such as distillation or recrystallization, to achieve high purity suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(diethylamino)-2-fluoroprop-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been identified as a versatile scaffold in drug development. Its structural properties allow for modifications that can enhance pharmacological activity against various targets.
Inhibition of BACE Enzymes
One of the notable applications of (2Z)-3-(diethylamino)-2-fluoroprop-2-enal is as an inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) and BACE2. These enzymes are critical in the production of amyloid-beta peptides, which are implicated in Alzheimer's disease (AD) pathology. Inhibiting these enzymes can potentially reduce amyloid plaque formation and provide therapeutic benefits for AD patients .
Anti-Cancer Activity
Research indicates that the compound exhibits anti-proliferative effects on various cancer cell lines. Its mechanism involves the inhibition of cell cycle kinases, which are essential for cancer cell growth and division. This property makes it a candidate for further development as an anti-cancer agent .
Neurobiological Applications
The compound's ability to modulate neurotransmitter systems presents opportunities in neurobiology.
Neuroprotective Effects
Studies have shown that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases beyond Alzheimer's, including Parkinson's disease and multiple sclerosis. The modulation of neurotransmitter levels could help alleviate symptoms associated with these conditions .
Therapeutic Development
The compound is being explored for its potential to treat metabolic disorders, including diabetes and obesity. Its role in enhancing insulin sensitivity has been documented, suggesting it could be developed into a therapeutic agent for type 2 diabetes management .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (2Z)-3-(diethylamino)-2-fluoroprop-2-enal involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the fluorine atom can enhance binding affinity through its electronegativity. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural features of (2Z)-3-(diethylamino)-2-fluoroprop-2-enal and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Features | Reference |
|---|---|---|---|---|---|
| This compound | C₇H₁₂FNO | 145.17 | α-Fluorine, β-diethylamino, α,β-unsaturated aldehyde | Z-configuration, potential for charge transfer | |
| (2Z)-2-Amino-3-[(E)-4-(diethylamino)-2-methoxybenzylideneamino]-2-butenedinitrile | C₁₆H₁₉N₅O | 321.37 | Diethylamino, methoxy, nitrile, imine | Planar molecular geometry, intramolecular hydrogen bonding | |
| 1-(Fluorophenyl)propan-2-ylamine | C₁₀H₁₃FN | 166.22 | Fluorophenyl, methylamino | Fluorine at aromatic position, chiral center | |
| 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | C₁₅H₁₀ClFN₂O | 296.71 | Fluorophenyl, benzodiazepine core | Pharmaceutical relevance (anxiolytic derivatives) |
Key Observations:
By contrast, fluorophenyl-containing compounds (e.g., 1-(fluorophenyl)propan-2-ylamine) position fluorine on an aromatic ring, where it may stabilize the structure via resonance or steric effects .
Amino Group Variations: The diethylamino group in the target compound is less sterically hindered compared to the methoxybenzylideneamino group in the butenedinitrile derivative . This difference likely impacts solubility and intermolecular interactions (e.g., hydrogen bonding).
Conjugation Effects: The α,β-unsaturated aldehyde in the target compound enables conjugation between the fluorine and diethylamino groups, which is absent in benzodiazepine derivatives like 7-chloro-5-(2-fluorophenyl)-1,4-benzodiazepin-2-one. Such conjugation may influence reactivity in nucleophilic additions or cycloadditions .
Crystallographic and Hydrogen Bonding Behavior
The crystal structure of (2Z)-2-amino-3-[(E)-4-(diethylamino)-2-methoxybenzylideneamino]-2-butenedinitrile () provides insights into how diethylamino groups influence molecular packing. Key findings include:
- Diethylamino Conformation: The diethylamino group adopts a twisted conformation (torsion angles: 86.6° and 91.6°), which minimizes steric clashes and facilitates intermolecular hydrogen bonding with nitrile groups .
In contrast, this compound lacks nitrile or hydroxyl groups, suggesting weaker intermolecular interactions and a lower propensity for crystalline order.
Biological Activity
(2Z)-3-(diethylamino)-2-fluoroprop-2-enal is a fluorinated organic compound notable for its unique structural features, including a diethylamino group and a fluorinated propene backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are primarily attributed to the reactivity of its functional groups. This article explores the biological activity of this compound, synthesizing data from various studies and sources.
The molecular formula of this compound is CHFNO, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen. Its classification as a fluorinated aldehyde is significant since such compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Addition : The carbonyl group in the enal structure can participate in nucleophilic addition reactions, which may enhance its reactivity towards biological targets.
- Receptor Binding : The diethylamino group may facilitate binding to various receptors or enzymes due to its basic nature, potentially influencing signaling pathways within cells.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, suggesting potential applications in treating infections.
- Antitumor Activity : Preliminary studies indicate that fluorinated aldehydes can exhibit increased potency in anticancer assays due to modified pharmacokinetic profiles.
- Neuroactive Properties : Investigations into related compounds suggest potential neuroactive effects, which could be relevant for treating neurodegenerative diseases .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals insights into the biological activity of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(diethylamino)-1-propen-1-one | Similar amine group; different double bond position | Antimicrobial properties |
| 4-(diethylamino)butyronitrile | Nitrile instead of aldehyde; similar amine functionality | Neuroactive properties |
| 3-(dimethylamino)-2-fluoropropenal | Dimethyl instead of diethyl amine; retains fluorine | Antitumor activity |
This table illustrates how the unique combination of functional groups in this compound may confer distinct pharmacological properties compared to other compounds.
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of this compound:
- Antimicrobial Activity : A study demonstrated that compounds with similar structures exhibited significant antimicrobial effects against various pathogens. This suggests potential for this compound in developing new antibiotics.
- Neuroprotective Effects : Research into related fluorinated aldehydes indicated neuroprotective properties that could be beneficial in treating conditions like Alzheimer's disease. The mechanism involves inhibition of enzymes such as BACE1, which plays a role in amyloid-beta production .
Safety and Toxicity
While exploring the biological activities, it is crucial to consider the safety profile of this compound. According to safety data sheets:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
